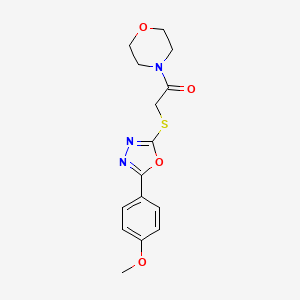![molecular formula C13H17NO3 B2703350 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1913889-32-3](/img/structure/B2703350.png)
5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1913889-32-3 . It has a molecular weight of 235.28 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 235.28 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : A study by Fan, Li, and Wang (2009) explored a one-pot oxidative decarboxylation-Friedel-Crafts reaction using a similar compound, demonstrating advanced synthesis techniques (Fan, Li, & Wang, 2009).
Maillard Polymers Research : Tressl et al. (1998) investigated Maillard polymers from 2-Deoxypentoses, where a trapped N-substituted 2-(hydroxymethyl)pyrrole was a major product. This research offers insights into complex chemical interactions and formations (Tressl, Wondrak, Krüger, & Rewicki, 1998).
Oxidative Radical Cyclization : Chikaoka et al. (2003) conducted a study on Mn(III)/Cu(II)-mediated oxidative radical cyclization involving a similar compound, contributing to the understanding of complex organic reactions (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Antimicrobial Activity Study : A study by Nural et al. (2018) on a similar compound demonstrated its potential antimicrobial activity, contributing to the search for new antibacterial agents (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).
Supramolecular Chemistry : Schmuck and Lex (2001) investigated C−H···O interactions in dimers of methyl 5-Amidopyrrole-2-carboxylates, contributing to the understanding of hydrogen bonding and molecular assembly (Schmuck & Lex, 2001).
Catalytic Methods in Organic Chemistry : Grozavu et al. (2020) described a catalytic method for C-3/5 methylation of pyridines, which is relevant for the study of catalytic processes in organic synthesis (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
Electropolymerization of Pyrrole-Based Monomers : Sotzing et al. (1996) researched the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, which is significant for the development of conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Antimicrobial Properties of Pyrrole Derivatives : Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities, contributing to pharmaceutical research (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Preparation of Antibiotic Intermediates : Fleck et al. (2003) discussed the synthesis of a related compound as a key intermediate in the preparation of an antibiotic, highlighting the role of such compounds in drug development (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Symmetry Breaking in Excited-state Chromophoric Dimers : Giaimo et al. (2002) provided evidence for symmetry breaking in the excited state of a dimer, a study significant for understanding charge separation in molecular systems (Giaimo, Gusev, & Wasielewski, 2002).
Zukünftige Richtungen
The future directions for “5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one” and similar pyrrolidine derivatives involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and manipulating the spatial orientation of substituents .
Wirkmechanismus
Target of Action
Pyrrolidin-2-one is a type of pyrrolidine, a class of compounds that are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Pyrrolidin-2-one compounds often interact with their targets through the pyrrolidin-2-one ring, which can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidin-2-one compounds can potentially affect a wide range of biochemical pathways due to their structural diversity .
Pharmacokinetics
Pyrrolidin-2-one compounds are generally well-absorbed and distributed due to their lipophilic nature .
Result of Action
Pyrrolidin-2-one compounds can have a wide range of effects depending on their specific targets .
Action Environment
Environmental factors such as ph and temperature can potentially affect the stability and efficacy of pyrrolidin-2-one compounds .
Eigenschaften
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-5-3-9(8-12(11)17-2)7-10-4-6-13(15)14-10/h3,5,8,10H,4,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBJHLOPKOTCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCC(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703267.png)
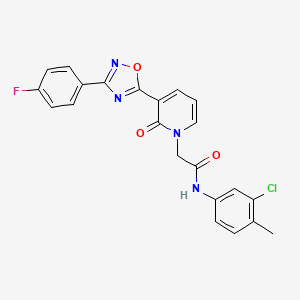
![4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2703269.png)
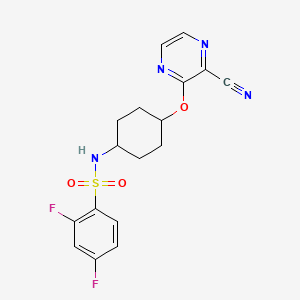
![(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2703274.png)
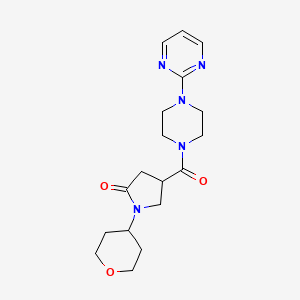
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2703276.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)
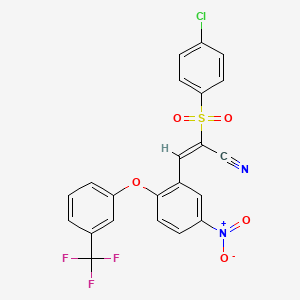
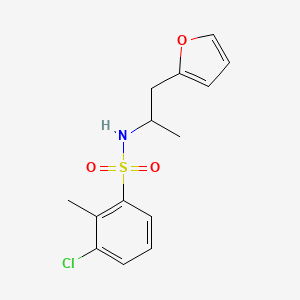
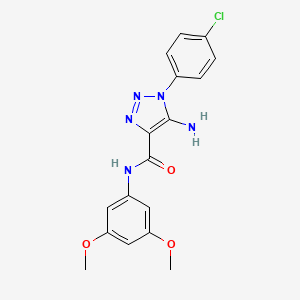
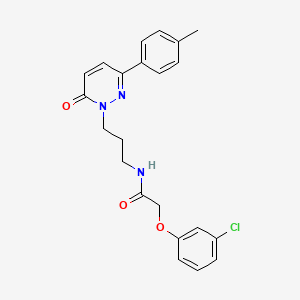
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)
